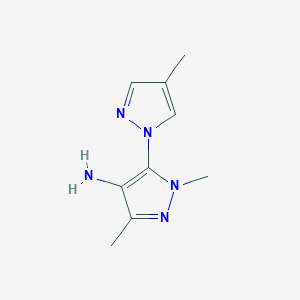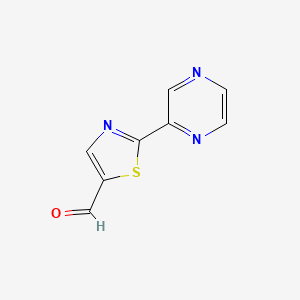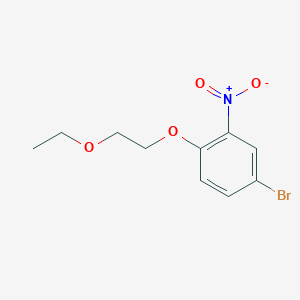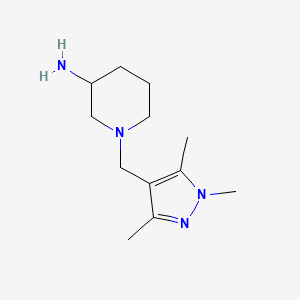
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
“4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors .
Synthesis Analysis
The synthesis of triazole compounds, including “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline”, has attracted much attention due to their broad biological activities . A series of 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be analyzed using various methods. For instance, each target molecule can be modeled in silico, and energy minimization can be performed using the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field .Chemical Reactions Analysis
The chemical reactions involving “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be complex. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be determined through various methods. For instance, its melting point is 102 °C and boiling point is 395℃ .Scientific Research Applications
Molecular Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies involving compounds similar to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been conducted. These studies focus on their roles as c-Met kinase inhibitors, analyzing molecular features contributing to high inhibitory activity and using QSAR methods for predicting biological activities (Caballero et al., 2011).
Synthesis and Antimicrobial Activities
- Research includes the synthesis of related molecules, examining their antimicrobial activities. For instance, the synthesis of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline from 3,4-difluoro nitrobenzene and its conversion to various derivatives, demonstrates notable anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Experimental and Theoretical Analysis of Intermolecular Interactions
- The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, show different types of intermolecular interactions such as C–H⋯O, C–H⋯SC, and C–H⋯π. This research, combining experimental and computational methods, provides insights into the nature of these interactions (Shukla et al., 2014).
Photophysical Properties and DFT Computations
- The photophysical properties of fluorescent triazoles related to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline have been studied. These include analyses in various solvents and theoretical data obtained by DFT and TD-DFT computations, offering insights into their potential applications in fluorescence-based technologies (Padalkar et al., 2015).
Quantum Chemical Evaluation of Corrosion Inhibitors
- Triazole Schiff bases, including those with fluoro derivatives, have been evaluated as corrosion inhibitors on mild steel. The study uses thermodynamic, electrochemical, and quantum chemical techniques, providing valuable data on their effectiveness in corrosion prevention (Chaitra et al., 2015).
Synthesis of Electropolymer Building Blocks
- Research on 4-azidoaniline, a compound related to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, focuses on its use in electropolymerization to anchor ferrocene moieties on conductive surfaces. This approach has potential applications in the development of functionalized conductive materials (Coates et al., 2012).
Future Directions
The future directions for “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” could involve further exploration of its biological activities and potential applications in various fields such as medicinal chemistry. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKFTXMJOONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)



![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)



![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)




